4-Bromo-N-(2-pyridyl)benzenesulfonamide

描述

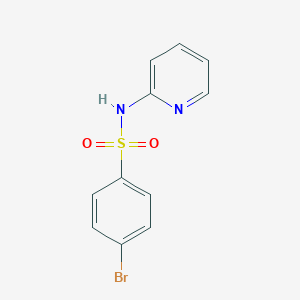

4-Bromo-N-(2-pyridyl)benzenesulfonamide is an organic compound with the molecular formula C11H9BrN2O2S and a molecular weight of 313.17 g/mol. This compound is characterized by the presence of a bromine atom attached to a benzene ring, which is further connected to a pyridine ring through a sulfonamide group. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and other organic compounds.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-N-(2-pyridyl)benzenesulfonamide typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-aminopyridine. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:

4-Bromobenzenesulfonyl chloride+2-Aminopyridine→this compound+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as dichloromethane or toluene may be used to dissolve the reactants and facilitate the reaction .

化学反应分析

Types of Reactions

4-Bromo-N-(2-pyridyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

Reduction: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted sulfonamides, thiols, or ethers.

Oxidation: Products include sulfonic acids or sulfonyl chlorides.

Reduction: Products include primary or secondary amines.

科学研究应用

Organic Synthesis

This compound serves as a building block in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions, oxidations, and reductions. For instance, the bromine atom can be replaced by other nucleophiles, enabling the creation of diverse sulfonamide derivatives .

Biochemical Assays

In biological research, 4-Bromo-N-(2-pyridyl)benzenesulfonamide acts as a probe for studying enzyme activity and protein interactions. Its ability to interact with specific enzymes makes it valuable for understanding biochemical pathways and mechanisms .

Pharmaceutical Development

The compound is an important intermediate in the synthesis of pharmaceuticals, particularly those targeting bacterial infections and inflammatory diseases. It is notably associated with compounds like Sulfasalazine, which is used in treating inflammatory bowel disease and rheumatoid arthritis .

Industrial Applications

In industrial settings, this compound finds use in the production of dyes , pigments, and specialty chemicals. Its role as an intermediate enhances its utility in creating various chemical products that require specific functional groups .

Case Study 1: Enzyme Interaction Studies

A study investigated the interaction mechanisms of this compound with human serum albumin (HSA). Using multi-spectroscopic techniques, researchers found that this compound binds to HSA through hydrophobic interactions and hydrogen bonding, which could influence its pharmacokinetic properties .

Case Study 2: Synthesis of Novel Derivatives

Research focused on synthesizing novel halogenated chalcone derivatives utilizing this compound as a precursor. The derivatives were evaluated for their enzyme inhibition profiles, demonstrating potential therapeutic applications against metabolic enzymes .

作用机制

The mechanism of action of 4-Bromo-N-(2-pyridyl)benzenesulfonamide depends on its specific application. In biochemical assays, it may act as an inhibitor of certain enzymes by binding to their active sites. The sulfonamide group can form hydrogen bonds with amino acid residues in the enzyme, thereby blocking substrate access and inhibiting enzyme activity . The bromine atom may also participate in halogen bonding, further stabilizing the enzyme-inhibitor complex.

相似化合物的比较

4-Bromo-N-(2-pyridyl)benzenesulfonamide can be compared with other sulfonamide compounds such as:

Sulfanilamide: A simpler sulfonamide with antibacterial properties.

Sulfapyridine: Another sulfonamide used in the treatment of bacterial infections.

Sulfasalazine: A prodrug used in the treatment of inflammatory bowel disease and rheumatoid arthritis.

The uniqueness of this compound lies in its specific structure, which allows it to participate in a variety of chemical reactions and serve as a versatile intermediate in organic synthesis .

生物活性

4-Bromo-N-(2-pyridyl)benzenesulfonamide is an organic compound with significant biological activity, particularly in biochemical assays and medicinal chemistry. This article explores its structure, mechanisms of action, biological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C11H9BrN2O2S

- Molecular Weight : 313.17 g/mol

- CAS Number : 3609-89-0

The compound features a bromine atom attached to a benzene ring, which is linked to a pyridine ring through a sulfonamide group. This unique structure contributes to its diverse biological activities.

This compound acts primarily as a biochemical probe in enzyme activity studies and protein interactions. It is particularly noted for its role as an intermediate in the synthesis of sulfasalazine-related compounds, which are used in treating inflammatory diseases.

Biochemical Pathways

- Inhibition of Enzymes : The compound has been shown to inhibit specific lipoxygenases, which are enzymes involved in the metabolism of arachidonic acid, leading to the production of inflammatory mediators. This inhibition can be beneficial in managing conditions like skin diseases and cancer .

- Protein Interactions : It interacts with human serum albumin (HSA), affecting its pharmacokinetics and therapeutic efficacy. Studies indicate that the interaction occurs through static fluorescence quenching, involving hydrophobic interactions and hydrogen bonding .

Biological Applications

This compound has been studied for various biological activities:

- Antimicrobial Activity : The compound exhibits significant antibacterial properties, making it a candidate for further development in antimicrobial therapies .

- Anti-inflammatory Potential : Its ability to inhibit lipoxygenases suggests potential applications in treating inflammatory conditions .

- Cancer Research : The compound's role in modulating enzyme activity positions it as a potential therapeutic agent in cancer treatment strategies .

Table 1: Summary of Biological Activities

Case Study: Inhibition of Lipoxygenases

A study focused on the inhibition of 12-lipoxygenase (12-LOX) demonstrated that this compound exhibits nanomolar potency against this enzyme. The compound showed excellent selectivity over related lipoxygenases and cyclooxygenases, highlighting its potential as a therapeutic agent for conditions linked to oxidative stress and inflammation .

属性

IUPAC Name |

4-bromo-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S/c12-9-4-6-10(7-5-9)17(15,16)14-11-3-1-2-8-13-11/h1-8H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTYAOASOWZRBHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40967183 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47203758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5273-99-4 | |

| Record name | 4-Bromo-N-(pyridin-2-yl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40967183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。